molecular formula C15H20N2O B12317658 3-Phenyl-1-(pyrrolidine-2-carbonyl)pyrrolidine

3-Phenyl-1-(pyrrolidine-2-carbonyl)pyrrolidine

Cat. No.: B12317658
M. Wt: 244.33 g/mol
InChI Key: XUIPDWXBFAAFNG-UHFFFAOYSA-N
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Description

3-Phenyl-1-(pyrrolidine-2-carbonyl)pyrrolidine is a compound that features a pyrrolidine ring substituted with a phenyl group and a pyrrolidine-2-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(pyrrolidine-2-carbonyl)pyrrolidine typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted amine with a pyrrolidine-2-carboxylic acid derivative can yield the desired compound through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the output while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(pyrrolidine-2-carbonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-Phenyl-1-(pyrrolidine-2-carbonyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(pyrrolidine-2-carbonyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways and physiological responses. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-1-(pyrrolidine-2-carbonyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3-phenylpyrrolidin-1-yl)-pyrrolidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-15(14-7-4-9-16-14)17-10-8-13(11-17)12-5-2-1-3-6-12/h1-3,5-6,13-14,16H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIPDWXBFAAFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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